molecular formula C12H6F4O B6374100 2-Fluoro-4-(2,4,6-trifluorophenyl)phenol, 95% CAS No. 1261918-33-5

2-Fluoro-4-(2,4,6-trifluorophenyl)phenol, 95%

Cat. No. B6374100
CAS RN: 1261918-33-5
M. Wt: 242.17 g/mol
InChI Key: ZRMDDCOJQNDFMI-UHFFFAOYSA-N
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Description

2-Fluoro-4-(2,4,6-trifluorophenyl)phenol, 95% (2F4TFPP95) is a synthetic compound that has been studied extensively in recent years. It has a wide range of potential applications in the fields of medicine, biochemistry, and pharmacology. Its unique properties make it an attractive option for research and development.

Scientific Research Applications

2-Fluoro-4-(2,4,6-trifluorophenyl)phenol, 95% has a wide range of potential applications in scientific research. It has been studied for its potential to act as a ligand for metal complexes, as a catalyst in organic synthesis, and as an inhibitor of enzymes. It has also been studied for its potential to be used as a drug delivery system and as a fluorescent probe for biological imaging.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(2,4,6-trifluorophenyl)phenol, 95% is not yet fully understood. However, it is believed that the compound binds to metal ions to form complexes, which can then interact with enzymes and other proteins in the body. It is also believed that the compound can act as a catalyst in organic synthesis reactions.
Biochemical and Physiological Effects
2-Fluoro-4-(2,4,6-trifluorophenyl)phenol, 95% has been studied for its potential to affect biochemical and physiological processes. Studies have shown that the compound can inhibit the activity of enzymes, such as aldose reductase and cyclooxygenase-2. It can also act as an antioxidant, and has been shown to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

2-Fluoro-4-(2,4,6-trifluorophenyl)phenol, 95% has a number of advantages for laboratory experiments. It is relatively inexpensive and easy to obtain and is stable in a wide range of temperatures and pH levels. It is also soluble in a variety of solvents, making it easy to use in a variety of experiments. However, it can be toxic if ingested, and should be handled with caution in the laboratory.

Future Directions

There are a number of potential future directions for research into 2-Fluoro-4-(2,4,6-trifluorophenyl)phenol, 95%. These include further studies into its potential to act as a drug delivery system, as a catalyst in organic synthesis, and as an inhibitor of enzymes. It could also be studied for its potential to act as a fluorescent probe for biological imaging. Additionally, further research into its potential to affect biochemical and physiological processes could be conducted. Finally, it could be studied for its potential to be used as a ligand for metal complexes.

Synthesis Methods

2-Fluoro-4-(2,4,6-trifluorophenyl)phenol, 95% can be synthesized through the nucleophilic substitution reaction of 4-fluorophenol with 2,4,6-trifluorobenzene in the presence of anhydrous potassium carbonate as a base. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide. The reaction is typically carried out at temperatures ranging from 80-100°C and is usually complete within a few hours.

properties

IUPAC Name

2-fluoro-4-(2,4,6-trifluorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F4O/c13-7-4-9(15)12(10(16)5-7)6-1-2-11(17)8(14)3-6/h1-5,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMDDCOJQNDFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2F)F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684345
Record name 2',3,4',6'-Tetrafluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261918-33-5
Record name 2',3,4',6'-Tetrafluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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